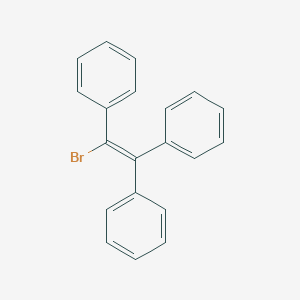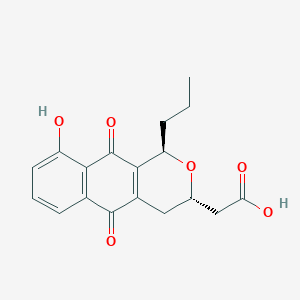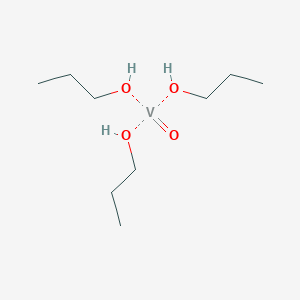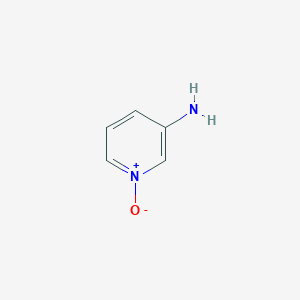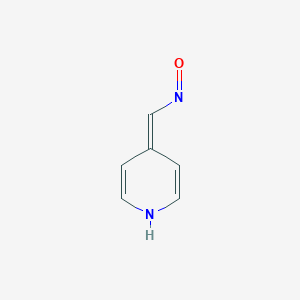
Pyridine-4-aldoxime
Overview
Description
Pyridine-4-aldoxime is a compound that has been noted for its potential therapeutic properties . It is a white, very fine crystalline powder and is used as an intermediate for bis (hydroxyiminomethylpyridinium) butenes and as reactivators of chlorpyrifos-inhibited acetylcholinesterase . It’s also a synthetic starting material, a breakdown product, and a probable metabolite of MMB-4 .
Synthesis Analysis
A set of new quaternary ammonium compounds based on pyridine-4-aldoxime was synthesized . The synthesis involved quaternization reactions by different synthetic routes: conventional, microwave, and ultrasound . The reactions were carried out using pyridine-3-aldoxime, pyridine-4-aldoxime, isonicotinamide, and nicotinamide as nucleophiles and three different dihaloalkanes as electrophiles: diiodopropane, dibromopropane, and diiodohexane .Molecular Structure Analysis
The molecular structure of Pyridine-4-aldoxime was characterized with analytical data such as NMR, EA, HPLC, MS . The structure of the synthesized compounds was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyridine-4-aldoxime were characterized by yields, melting points, and retention times of prepared pyridinium-4-aldoxime salts .Physical And Chemical Properties Analysis
Pyridine-4-aldoxime is a white, very fine crystalline powder . It has a density of 1.2236 (rough estimate), a melting point of 131-133°C, a boiling point of 227.52°C (rough estimate), and a flash point of >110°C . It is soluble in water at 10 g/L (20 ºC) .Scientific Research Applications
Cholinesterase Reactivation
Pyridine-4-aldoxime has been investigated for its potential in reactivating phosphorylated acetylcholinesterase. The reactivation of inhibited cholinesterases by pyridine-4-aldoxime derivatives has been a subject of extensive study due to its relevance in treating organophosphate poisoning. Notably, pyridine-4-aldoxime and related derivatives demonstrated efficacy in reactivating human acetylcholinesterase inhibited by various nerve agents, showing potential for therapeutic applications (Bobkova, 2015). Additionally, some compounds, such as 3-hydroxy-2-pyridine aldoxime derivatives, not only showed effective reactivation rates but also demonstrated predicted blood-brain barrier penetration, indicating their potential in comprehensive therapeutic strategies (Zorbaz et al., 2018).
Electrochemical Studies and Electroreduction
Pyridine-4-aldoxime has been studied in the context of electrochemical reactions and electroreduction processes. The electroreduction of pyridine-4-aldoxime has been analyzed using various electroanalytical techniques, revealing insights into its acid-base properties and reduction mechanisms (Román et al., 1996). Understanding these electrochemical properties opens up possibilities for applications in fields such as sensor development and analytical chemistry.
Spectrophotometric Studies and Complex Formation
The interactions of pyridine-4-aldoxime with various compounds, such as pentacyanoferrate(II) ions, have been explored. These interactions result in the formation of colored, water-soluble complexes, which have been utilized in spectrophotometric determination and detection methods (Burger & Karas-Gašparec, 1981). These findings are valuable for developing analytical techniques and understanding the reactivity and coordination chemistry of pyridine-4-aldoxime.
Antimicrobial Applications
Research on quaternary ammonium compounds based on pyridine-4-aldoxime has shown potential antimicrobial activity. These compounds, characterized by different alkyl side chain lengths, have been tested for in vitro antimicrobial activity and found to be particularly effective against certain strains of bacteria and fungi (Marek et al., 2015). The study of these compounds contributes to the ongoing search for new antimicrobial agents.
Safety And Hazards
Pyridine-4-aldoxime is harmful if inhaled or swallowed and causes eye, skin, and respiratory tract irritation . It is recommended to avoid generating dusty conditions, provide ventilation, and not let this chemical enter the environment . In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam for extinction .
Future Directions
properties
IUPAC Name |
(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYLBLSSPQTTHT-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896842 | |
| Record name | 4-Pyridinealdoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-aldoxime | |
CAS RN |
696-54-8 | |
| Record name | Pyridine-4-aldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-4-aldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinealdoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




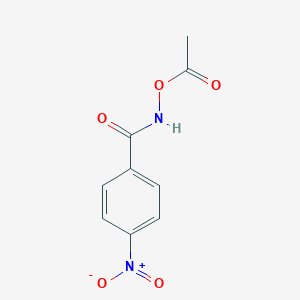
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)

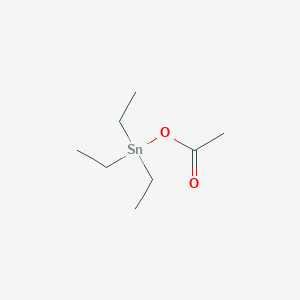
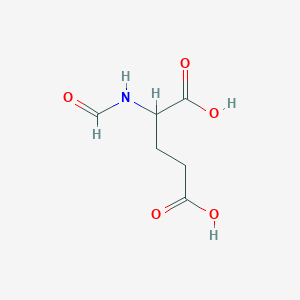

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)

